molecular formula C13H22N4O3S2 B2914452 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea CAS No. 2034294-82-9

1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea

Cat. No.: B2914452
CAS No.: 2034294-82-9
M. Wt: 346.46
InChI Key: BAKDZWSWDJCDQI-UHFFFAOYSA-N
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Description

1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is a complex organic compound that features a piperidine ring, a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea can undergo various chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea depends on its application:

Comparison with Similar Compounds

Similar Compounds

    1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(phenyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-{[1-(methylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.

Uniqueness

1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is unique due to the combination of the dimethylsulfamoyl group, piperidine ring, and thiophene ring, which confer specific chemical and biological properties that are not present in similar compounds.

Biological Activity

1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is a complex organic compound that integrates a piperidine ring, a thiophene moiety, and a sulfamoyl group. This unique structure positions it as a potential candidate for various pharmacological applications, particularly in medicinal chemistry. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through nucleophilic substitution and cyclization reactions.
  • Introduction of the Dimethylsulfamoyl Group : The sulfamoyl group is introduced via reaction with dimethylsulfamoyl chloride under basic conditions.
  • Attachment of the Thiophene Ring : This may involve coupling reactions such as Suzuki–Miyaura coupling.
  • Formation of the Urea Moiety : The final step includes the reaction with an isocyanate to establish the urea linkage.

Antimicrobial Activity

Research indicates that compounds with urea and thiourea functionalities often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
3,4-Dichlorophenyl Urea Derivative0.25S. aureus
Isoxazole-based Urea Derivative0.25Mtb H37Rv

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • DNA Gyrase Inhibition : Many urea derivatives act as inhibitors of DNA gyrase, a type II topoisomerase, which is crucial for bacterial DNA replication .
  • Receptor Modulation : The piperidine moiety may interact with various receptors or enzymes, potentially modulating their activity in therapeutic contexts.

Case Studies and Research Findings

A recent study explored the synthesis and biological evaluation of various urea derivatives, including those similar to this compound. It was found that certain derivatives exhibited potent antibacterial activity with MIC values comparable to established antibiotics .

In another investigation focusing on thiourea and urea derivatives, compounds were assessed for their efficacy against Mycobacterium tuberculosis, revealing significant anti-TB activity . The findings suggest that structural modifications can enhance biological effectiveness.

Properties

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S2/c1-16(2)22(19,20)17-7-5-11(6-8-17)10-14-13(18)15-12-4-3-9-21-12/h3-4,9,11H,5-8,10H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKDZWSWDJCDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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